molecular formula C23H26N4O4 B11187540 3-(1-(2,4-dimethoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(2,4-dimethoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11187540
M. Wt: 422.5 g/mol
InChI Key: XTMYAGGMJDKXOC-UHFFFAOYSA-N
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Description

3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazolone moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the triazolone moiety and the various substituents. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazolone Moiety: This step often involves the use of hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: The final steps involve introducing the 2,4-dimethoxybenzoyl and phenyl groups through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups or substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzoyl)piperidine
  • 4-(Piperidin-1-yl)pyridine derivatives
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-[1-(2,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

5-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C23H26N4O4/c1-25-23(29)27(17-7-5-4-6-8-17)21(24-25)16-11-13-26(14-12-16)22(28)19-10-9-18(30-2)15-20(19)31-3/h4-10,15-16H,11-14H2,1-3H3

InChI Key

XTMYAGGMJDKXOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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